cis-4-Methoxypiperidine-2-carboxylic acid hydrochloride

Lipophilicity Drug-likeness Blood-Brain Barrier Permeability

cis-4-Methoxypiperidine-2-carboxylic acid hydrochloride (CAS 1255665-40-7 for the HCl salt; CAS 123811-79-0 for the free base) is a chiral, non-proteinogenic amino acid derivative belonging to the 4-substituted pipecolic acid family. The compound features a piperidine ring with a methoxy substituent at the 4-position in a cis configuration relative to the carboxylic acid group at the 2-position, supplied as the hydrochloride salt (C₇H₁₄ClNO₃, MW 195.64).

Molecular Formula C7H14ClNO3
Molecular Weight 195.64 g/mol
Cat. No. B12952254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-4-Methoxypiperidine-2-carboxylic acid hydrochloride
Molecular FormulaC7H14ClNO3
Molecular Weight195.64 g/mol
Structural Identifiers
SMILESCOC1CCNC(C1)C(=O)O.Cl
InChIInChI=1S/C7H13NO3.ClH/c1-11-5-2-3-8-6(4-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m1./s1
InChIKeyKWMSQCYOHBPXCM-IBTYICNHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-4-Methoxypiperidine-2-carboxylic acid hydrochloride: Core Identity and Structural Classification for Research Sourcing


cis-4-Methoxypiperidine-2-carboxylic acid hydrochloride (CAS 1255665-40-7 for the HCl salt; CAS 123811-79-0 for the free base) is a chiral, non-proteinogenic amino acid derivative belonging to the 4-substituted pipecolic acid family [1]. The compound features a piperidine ring with a methoxy substituent at the 4-position in a cis configuration relative to the carboxylic acid group at the 2-position, supplied as the hydrochloride salt (C₇H₁₄ClNO₃, MW 195.64) . As a conformationally constrained cyclic α-amino acid analog, it serves as a versatile building block for medicinal chemistry and peptide mimetic research programs [1].

Why 4-Methoxypiperidine-2-carboxylic Acid Prodrugs and Analogs Cannot Be Freely Substituted in Research Procurement


Within the pipecolic acid scaffold, subtle variations at the 4-position—such as hydroxyl, fluoro, or unsubstituted derivatives—produce measurable differences in lipophilicity, hydrogen-bonding capacity, and conformational bias that affect downstream molecular properties [1]. The cis-4-methoxy substitution pattern occupies a distinct property space relative to its closest analogs, making direct substitution without quantitative revalidation scientifically unsound. Procurement decisions relying on generic catalog descriptions risk introducing compounds with divergent physicochemical profiles that can alter pharmacokinetic behavior, target engagement, or synthetic utility [1].

Quantitative Differentiation Evidence: cis-4-Methoxypiperidine-2-carboxylic acid HCl vs. Closest Analogs


Lipophilicity (XLogP3): Intermediate Polarity Between Unsubstituted and 4-Hydroxy Analogs

The target compound exhibits an XLogP3-AA value of -2.4, which is intermediate between unsubstituted pipecolic acid (-2.3) and 4-hydroxypiperidine-2-carboxylic acid (-3.0), based on computed PubChem data [1]. This 0.1 log unit decrease vs. pipecolic acid and 0.6 log unit increase vs. the 4-hydroxy analog represent quantifiable shifts in lipophilicity sufficient to alter predicted membrane permeability and LogD-dependent properties.

Lipophilicity Drug-likeness Blood-Brain Barrier Permeability

Hydrogen Bond Donor Count: Reduced HBD vs. 4-Hydroxy Analog Improves Predicted CNS Drug-Likeness

The target compound has 2 hydrogen bond donors (carboxylic acid OH and secondary amine NH), compared to 3 HBDs for the 4-hydroxypiperidine-2-carboxylic acid analog (additional phenolic OH), as computed by Cactvs [1]. This one-donor difference is significant for CNS drug-likeness scoring, where an HBD count ≤3 is a key parameter in the CNS MPO desirability score; a lower count directly improves the predicted CNS penetration profile without reducing the hydrogen bond acceptor count (both retain 4 HBAs).

Hydrogen Bond Donors CNS MPO Score Medicinal Chemistry Design

Topological Polar Surface Area: Balanced TPSA for Solubility vs. Permeability Optimization

The topological polar surface area (TPSA) of 4-methoxypiperidine-2-carboxylic acid is 58.6 Ų, which falls between pipecolic acid (49.3 Ų) and 4-hydroxypiperidine-2-carboxylic acid (69.6 Ų) [1]. The ΔTPSA of +9.3 Ų vs. pipecolic acid is attributable to the methoxy oxygen, while the ΔTPSA of -11.0 Ų vs. the 4-hydroxy analog reflects the replacement of a hydroxyl group with a methoxy group. A TPSA below 60 Ų generally predicts good intestinal absorption, while values above 60–70 Ų correlate with reduced passive permeability.

Polar Surface Area Oral Bioavailability Physicochemical Property Optimization

Hydrochloride Salt Form: Enhanced Aqueous Solubility and Handling vs. Free Base

The hydrochloride salt form (MW 195.64) provides a predicted pKa of the conjugate acid of approximately 10.07 (strongly basic amine) [1], ensuring full protonation and high aqueous solubility under physiological and laboratory pH conditions. While the free base has an experimental/predicted pKa of approximately 2.24 for the carboxylic acid , the HCl salt guarantees the compound is supplied as a well-defined, crystalline solid (white solid) with a molecular weight of 195.64 vs. 159.18 for the free base—a 22.9% mass difference that must be accounted for in stoichiometric calculations [2].

Salt Form Selection Aqueous Solubility Solid-State Handling

Optimal Research and Industrial Application Scenarios for cis-4-Methoxypiperidine-2-carboxylic acid Hydrochloride Based on Quantitative Evidence


CNS-Penetrant Peptide Mimetic Design Requiring Balanced Lipophilicity

The intermediate XLogP3 of -2.4 positions cis-4-methoxypiperidine-2-carboxylic acid favorably for CNS drug discovery programs where excessive polarity (4-OH analog, XLogP -3.0) limits passive brain penetration and insufficient polarity (unsubstituted pipecolic acid, XLogP -2.3) reduces aqueous solubility. Incorporation as a conformationally constrained amino acid surrogate in neuropeptide mimetics allows fine-tuning of LogD without introducing additional hydrogen bond donors [1].

Solid-Phase Peptide Synthesis Using Fmoc-Protected Building Blocks

The cis-4-methoxy substitution pattern, when converted to its Fmoc-protected derivative (e.g., Fmoc-4-MeO-Pip-OH), provides a sterically defined, donor-free oxygen functionality suitable for solid-phase peptide synthesis (SPPS). Derivatives built from this scaffold have demonstrated measurable antiproliferative activity (IC₅₀ 25 µM against MCF-7 breast cancer cells) [1]. The HCl salt form ensures consistent loading and coupling efficiency in automated synthesizers, while the methoxy group remains stable under standard TFA cleavage conditions, unlike the 4-hydroxy analog which requires orthogonal protection [2].

Physicochemical Property Screening Libraries for Fragment-Based Drug Discovery

The compound's TPSA of 58.6 Ų, HBD count of 2, and HBA count of 4 satisfy multiple 'rule-of-three' criteria for fragment-based screening libraries. Compared to the 4-hydroxy analog (TPSA 69.6 Ų, HBD 3), the 4-methoxy derivative offers a more permeability-favorable profile while maintaining sufficient solubility for biochemical assay conditions at typical screening concentrations (10–100 µM). Its inclusion in fragment libraries expands the chemical space accessible to 4-substituted pipecolic acid scaffolds without the synthetic complexity of the 4-fluoro variant [1].

Conformational Analysis and Stereochemical Structure-Activity Relationship Studies

The cis relationship between the 4-methoxy and 2-carboxylic acid groups imposes a specific conformational constraint that differs from the trans isomer. The fundamental study by Caddy and Utley (1973) established that 4-substituent stereochemistry in pipecolic acid derivatives measurably affects both pKa values and conformational equilibria [1]. Researchers investigating stereochemical SAR can use this compound to directly probe the effect of an axially vs. equatorially oriented 4-methoxy group on target binding, a comparison that is inaccessible when using the unsubstituted scaffold alone [1].

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